molecular formula C10H12O2 B093142 Ethyl 3-methylbenzoate CAS No. 120-33-2

Ethyl 3-methylbenzoate

Cat. No. B093142
CAS RN: 120-33-2
M. Wt: 164.2 g/mol
InChI Key: WSJNYOVBJSOQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methylbenzoate is a chemical compound that is structurally related to various benzoate esters synthesized and studied in the literature. While the specific compound of interest is not directly mentioned in the provided papers, the synthesis and properties of structurally similar compounds have been extensively researched. These compounds are often synthesized for their potential applications in various fields, including pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of ethyl 3-methylbenzoate-like compounds typically involves esterification reactions or other organic transformations. For instance, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was synthesized using a Knoevenagel condensation reaction, which is a method that could potentially be adapted for the synthesis of ethyl 3-methylbenzoate . Similarly, the synthesis of ethyl 3,4-dihydroxybenzoate from 4-methylcatechol through oxidation and esterification reactions demonstrates a method that could be relevant for synthesizing substituted benzoates .

Molecular Structure Analysis

The molecular structures of related compounds have been determined using various spectroscopic techniques, such as NMR and mass spectrometry, as well as X-ray crystallography. For example, the crystal and molecular structure of ethyl-2,4-dichloro-5-hydroxy-6-methylbenzoate was confirmed by X-ray crystal structure determination . These techniques are crucial for confirming the identity and purity of synthesized compounds, including ethyl 3-methylbenzoate.

Chemical Reactions Analysis

The chemical reactivity of benzoate esters can be influenced by substituents on the aromatic ring. For instance, the study of alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates revealed insights into the carbon-sulfur bond fission under alkaline conditions . This type of reactivity analysis is important for understanding how ethyl 3-methylbenzoate might behave under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate esters are often characterized to determine their suitability for various applications. The crystal structure and properties of ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate, for example, provided information on its optical properties and thermal stability . These properties are indicative of how ethyl 3-methylbenzoate might be analyzed for its potential uses.

Scientific Research Applications

  • Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a derivative of Ethyl 3-methylbenzoate, has been explored for its potential in pharmacology. It was converted to Ethyl 3-methylbenzo[b]thiophen-2-carboxylate and its derivatives, which were then subjected to a preliminary pharmacological study (Chapman et al., 1971).

  • Research on Methyl and ethyl-[(substituted phenylthio)methyl]-3-nitrobenzoates, including non-nitro derivatives of Ethyl 3-methylbenzoate, showed their synthesis and structure. The study involved examining the effects of sodium hydroxide solution on these esters, revealing insights into their chemical behavior (El-Hegazy et al., 1994).

  • A study focusing on novel hydrazide-hydrazone compounds derived from Ethyl paraben, a compound related to Ethyl 3-methylbenzoate, was conducted to assess their anticancer activity. The research explored the synthesis, characterization, and evaluation of these compounds against liver cancer cell lines, demonstrating the potential medicinal applications of Ethyl 3-methylbenzoate derivatives (Han et al., 2020).

  • The synthesis and characterization of 1,3,4-Oxadiazolines derivatives from Ethyl 4-methylbenzoate, a compound closely related to Ethyl 3-methylbenzoate, were investigated. This study highlighted the biological activities such as antibacterial and antifungal effects of these derivatives, indicating their potential application in drug development (Jun-fu et al., 2006).

  • Ethyl 3-methylbenzoate is also relevant in environmental science, as seen in studies on the solubility and solvent effects of related compounds like 2-Amino-3-methylbenzoic Acid. These studies provide essential data for the purification and environmental behavior of such compounds (Zhu et al., 2019).

  • Additionally, Ethyl 3-methylbenzoate derivatives like Ethyl paraben have been studied for their effects on adipocyte differentiation, indicating their potential impact on health and disease mechanisms (Hu et al., 2013).

Safety And Hazards

While specific safety and hazard information for Ethyl 3-methylbenzoate is not available in the search results, it’s generally advisable to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling chemical substances .

properties

IUPAC Name

ethyl 3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-12-10(11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJNYOVBJSOQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152641
Record name Ethyl m-toluate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methylbenzoate

CAS RN

120-33-2
Record name Ethyl 3-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl m-toluate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-methylbenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20009
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl m-toluate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl m-toluate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.988
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl m-toluate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3AK4M7DH5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-methylbenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-methylbenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-methylbenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-methylbenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.